Superior Antiviral Potency Against Wild-Type HIV-1 in Producer Cells Compared to Quinoline-Based ALLINIs
The pyridine-based MINI scaffold, to which this compound belongs, demonstrates significantly greater antiviral potency than archetypal quinoline-based ALLINIs. KF116, a close structural analog of this bis-quinolinone compound, blocked HIV-1 replication with an EC50 of 0.024 µM in a single-cycle infectivity assay when present during virus production [1]. By comparison, the quinoline-based ALLINI BI-1001 exhibited an EC50 of 5.8 µM in the same assay [1]. This represents a ~242-fold increase in potency.
| Evidence Dimension | Antiviral Potency (EC50) in Single-Cycle HIV-1 Replication Assay |
|---|---|
| Target Compound Data | EC50 = 0.024 µM (KF116, a structural analog with a pyridine linker and heterocyclic wings, representing the MINI scaffold) [1] |
| Comparator Or Baseline | EC50 = 5.8 µM (BI-1001, a first-generation quinoline-based ALLINI) [1] |
| Quantified Difference | ~242-fold more potent |
| Conditions | HIV-1 single-cycle replication assay; compound present during virus production in producer cells. |
Why This Matters
This stark potency differential demonstrates the value of the pyridine-linker MINI scaffold for programs where low nanomolar or sub-nanomolar in vitro activity is a key selection criterion for further development.
- [1] Sharma A, Slaughter A, Jena N, Feng L, Kessl JJ, Fadel HJ, Malani N, Male F, Wu L, Poeschla E, Bushman FD, Fuchs JR, Kvaratskhelia M. A new class of multimerization selective inhibitors of HIV-1 integrase. PLoS Pathog. 2014 May 29;10(5):e1004171. View Source
